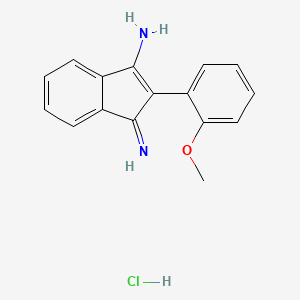
1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 1-amino-2-indanol, which is a crucial intermediate.
Reaction with Salicylaldehyde: 1-amino-2-indanol is reacted with salicylaldehyde in ethanol to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization to form the indene structure.
Formation of the Imino Group: The imino group is introduced through a reaction with an appropriate reagent, such as an imine-forming agent.
Hydrochloride Formation: Finally, the compound is converted to its monohydrochloride salt by treatment with hydrochloric acid
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Wissenschaftliche Forschungsanwendungen
1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action
Wirkmechanismus
The mechanism of action of 1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-proliferative effects in cancer cells .
Vergleich Mit ähnlichen Verbindungen
1-Imino-2-(methoxyphenyl)-1H-inden-3-amine monohydrochloride can be compared with similar compounds such as:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound also contains a methoxyphenyl group and an amino group, but differs in its overall structure and reactivity.
2-Methoxy-5-((phenylamino)methyl)phenol: Similar in containing a methoxyphenyl group, but with different functional groups and applications
The uniqueness of this compound lies in its indene core structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
32840-63-4 |
|---|---|
Molekularformel |
C16H15ClN2O |
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
3-imino-2-(2-methoxyphenyl)inden-1-amine;hydrochloride |
InChI |
InChI=1S/C16H14N2O.ClH/c1-19-13-9-5-4-8-12(13)14-15(17)10-6-2-3-7-11(10)16(14)18;/h2-9,17H,18H2,1H3;1H |
InChI-Schlüssel |
IFTJYJYXNHOVKE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=C(C3=CC=CC=C3C2=N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


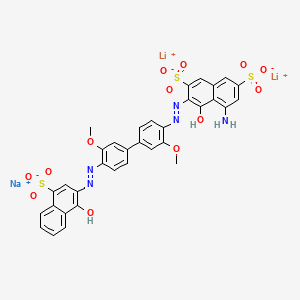

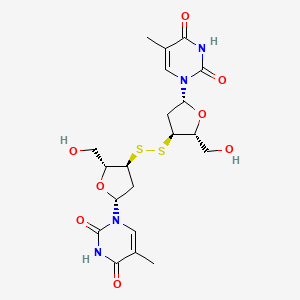
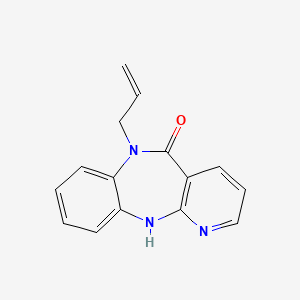


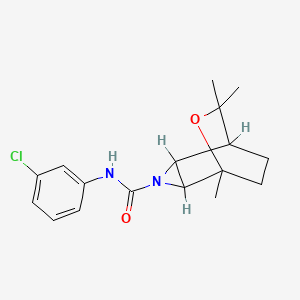

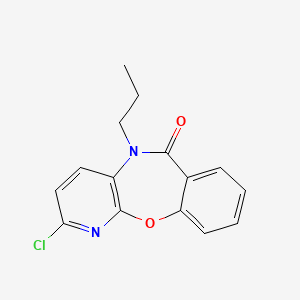
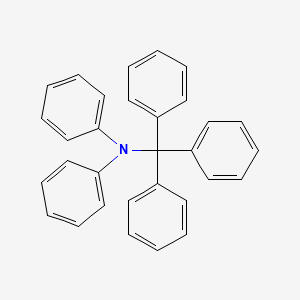
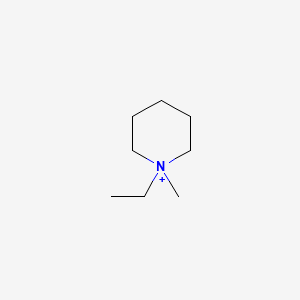
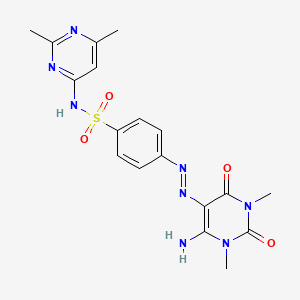
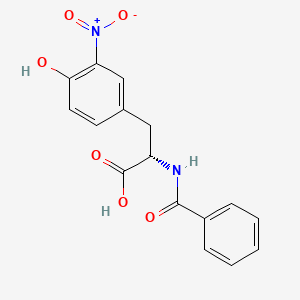
![(8-methyl-4a,8,9,9a-tetrahydro-4H-[1,3]dioxino[5,4-d][1,3]dioxepin-9-yl) 4-methylbenzenesulfonate](/img/structure/B12801104.png)
